molecular formula C9H12FN3O4S B1401224 4-Dimethylamino-2-fluoro-N-methyl-5-nitro-benzenesulfonamide CAS No. 1301761-75-0

4-Dimethylamino-2-fluoro-N-methyl-5-nitro-benzenesulfonamide

Cat. No. B1401224
M. Wt: 277.28 g/mol
InChI Key: WFOSGTNBNISVKE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 4-Dimethylamino-2-fluoro-N-methyl-5-nitro-benzenesulfonamide consists of a benzenesulfonamide core with various functional groups attached . Detailed structural analysis such as crystal structure or proton tautomerism is not available in the retrieved sources.

Scientific Research Applications

Amyloid Imaging in Alzheimer's Disease

One of the notable applications of compounds related to 4-Dimethylamino-2-fluoro-N-methyl-5-nitro-benzenesulfonamide involves the development of amyloid imaging ligands in Alzheimer's disease research. These ligands, including 4-N-methylamino-4′-hydroxystilbene and others, are used in PET scans to measure amyloid deposits in the brain. This technique has been a breakthrough in understanding the pathophysiological mechanisms and time course of amyloid deposits in Alzheimer's disease, facilitating early detection and the evaluation of new anti-amyloid therapies (Nordberg, 2007).

Synthesis of Key Intermediates

Another application area is in the synthesis of key intermediates for pharmaceuticals. For instance, 2-Fluoro-4-bromobiphenyl, a compound related in structure to 4-Dimethylamino-2-fluoro-N-methyl-5-nitro-benzenesulfonamide, is a critical intermediate in the manufacture of flurbiprofen, a non-steroidal anti-inflammatory drug. This highlights the compound's importance in the development of practical, large-scale synthesis methods for pharmaceutical intermediates (Qiu et al., 2009).

Degradation and Stability Studies

In the context of environmental and pharmaceutical sciences, the stability and degradation processes of related compounds have been studied using advanced techniques like LC-MS/MS. These studies contribute to a better understanding of the properties of pharmaceuticals such as nitisinone, shedding light on potential risks and benefits of its application in medicine (Barchańska et al., 2019).

Toxicology of Novel Psychoactive Substances

The compound's related structures have been examined in toxicological studies, particularly concerning new psychoactive substances. These studies provide insights into the pharmacokinetics, pharmacodynamics, and potential health risks associated with novel psychoactive compounds, informing public health policies and clinical practices (Nugteren-van Lonkhuyzen et al., 2015).

properties

IUPAC Name

4-(dimethylamino)-2-fluoro-N-methyl-5-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN3O4S/c1-11-18(16,17)9-5-8(13(14)15)7(12(2)3)4-6(9)10/h4-5,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFOSGTNBNISVKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=C(C=C(C(=C1)[N+](=O)[O-])N(C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(dimethylamino)-2-fluoro-N-methyl-5-nitrobenzenesulfonamide

Synthesis routes and methods

Procedure details

A solution of 2,4-difluoro-N-methyl-5-nitrobenzenesulfonamide (8.0 g, 31.6 mmol) in CH2Cl2 (200 mL) at −20° C. was treated with dimethylamine hydrochloride (2.56 g, 31.6 mmol). The resulting mixture was treated dropwise with triethylamine and stirred for 1 hour before being treated with 15% aqueous HCl to adjust the pH to 3, diluted with water, and extracted with EtOAc. The organic extract was dried (sodium sulfate), concentrated, and subjected to flash chromatography (20-50% EtOAc-petroleum ether) to give 4-(dimethylamino)-2-fluoro-N-methyl-5-nitrobenzenesulfonamide (4.0 g, 46%) as a yellow solid. MS (m/z) 278.1 (M+H+).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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